5,6,7,8-Tetramethoxycoumarin
CAS No.: 56317-15-8
Cat. No.: VC20763687
Molecular Formula: C13H14O6
Molecular Weight: 266.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56317-15-8 |
|---|---|
| Molecular Formula | C13H14O6 |
| Molecular Weight | 266.25 g/mol |
| IUPAC Name | 5,6,7,8-tetramethoxychromen-2-one |
| Standard InChI | InChI=1S/C13H14O6/c1-15-9-7-5-6-8(14)19-10(7)12(17-3)13(18-4)11(9)16-2/h5-6H,1-4H3 |
| Standard InChI Key | FEGDYUCKOYJQOZ-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=C(C2=C1C=CC(=O)O2)OC)OC)OC |
| Canonical SMILES | COC1=C(C(=C(C2=C1C=CC(=O)O2)OC)OC)OC |
| Appearance | Oil |
Introduction
Chemical and Physical Properties
Molecular Characteristics
5,6,7,8-Tetramethoxycoumarin possesses specific molecular characteristics that define its behavior in various chemical environments. Unlike its three-methoxy counterpart (5,6,7-Trimethoxycoumarin, which has a molecular weight of 236.22 g/mol), 5,6,7,8-Tetramethoxycoumarin incorporates an additional methoxy group, resulting in a higher molecular weight . The presence of four methoxy groups creates a highly substituted aromatic system that influences electron distribution, solubility parameters, and reactivity patterns. Additionally, the coumarin core provides a lactone structure (cyclic ester) that contributes to its chemical behavior and potential interactions with biological systems.
Analytical Profile and Quality Parameters
| Parameter | Standard Specification | Test Results |
|---|---|---|
| Identification | H-NMR, LC-MS, IR spectrum, HPLC-ESI-MS | Complies with structure |
| Loss on drying | ≤2.0% | 0.19% |
| Heavy metals | ≤10 ppm | <10 ppm |
| Water content | ≤1.0% | 0.1% |
| Sulphated ash | ≤0.5% | 0.009% |
| Residue on ignition | ≤0.1% | 0.03% |
| Total impurities | ≤0.50% | 0.18% |
| Purity | ≥99.0% | 99.7% |
| Assay | 99.0%~101.0% | 99.8% |
These analytical specifications confirm that high-quality 5,6,7,8-Tetramethoxycoumarin can be produced with exceptional purity, minimal contaminants, and consistent properties suitable for research and potential industrial applications .
Spectroscopic Characterization
The structural confirmation of 5,6,7,8-Tetramethoxycoumarin relies on multiple spectroscopic techniques that provide complementary structural information. Proton Nuclear Magnetic Resonance (H-NMR) spectroscopy verifies the hydrogen arrangement and confirms the presence of the four methoxy groups. Mass spectrometry, particularly LC-MS and HPLC-ESI-MS, provides molecular weight confirmation and fragmentation patterns characteristic of the tetramethoxycoumarin structure. Infrared (IR) spectroscopy identifies functional groups, notably the lactone carbonyl absorption typical of coumarins. These spectroscopic methods collectively ensure the compound's structural integrity and purity .
Comparative Analysis with Related Compounds
Structural Comparison with Other Methoxycoumarins
A comparison between 5,6,7,8-Tetramethoxycoumarin and related methoxylated coumarins provides valuable insights into structure-property relationships within this compound class. Table 2 presents a comparative analysis of 5,6,7,8-Tetramethoxycoumarin and 5,6,7-Trimethoxycoumarin based on available data.
Table 2: Comparison of 5,6,7,8-Tetramethoxycoumarin and 5,6,7-Trimethoxycoumarin
| Property | 5,6,7,8-Tetramethoxycoumarin | 5,6,7-Trimethoxycoumarin |
|---|---|---|
| CAS Number | 56317-15-8 | 55085-47-7 |
| Methoxy Groups | 4 (positions 5,6,7,8) | 3 (positions 5,6,7) |
| Natural Sources | Not specifically reported | Vernicia fordii, Vernicia cordata |
| Reported Biological Role | Not specifically reported | Antibacterial agent, metabolite |
| Storage Requirements | Well-closed, light-resistant, airtight containers | Not specifically reported |
This comparison highlights the incremental structural modification between these compounds, specifically the addition of a fourth methoxy group at position 8 in 5,6,7,8-Tetramethoxycoumarin . While 5,6,7-Trimethoxycoumarin has been identified as a natural product with antibacterial properties, specific biological activities for 5,6,7,8-Tetramethoxycoumarin require further investigation.
Future Research Directions
Synthetic Methodology Development
Development of efficient and environmentally friendly synthetic routes for 5,6,7,8-Tetramethoxycoumarin represents another important research direction. The use of ionic liquids as alternative reaction media has been reported for other coumarin derivatives, resulting in higher yields and shorter reaction times . Adapting these approaches specifically for tetramethoxycoumarin synthesis could enhance production efficiency and reduce environmental impact. Additionally, exploring biocatalytic approaches or flow chemistry methodologies could provide sustainable alternatives to traditional synthetic routes.
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